![molecular formula C14H16N4O2S2 B256063 N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied extensively for its ability to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK).
Mechanism of Action
TAK-659 inhibits the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. This inhibition has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the production of pro-inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of various other kinases, including FLT3 and JAK2. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its specificity for N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide. This specificity allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. For example, the compound has been shown to have some off-target effects, particularly at higher concentrations. Additionally, TAK-659 has not yet been extensively studied in preclinical models of autoimmune disorders, so its efficacy in these models is not yet fully understood.
Future Directions
There are several potential future directions for research on TAK-659. One potential area of investigation is the development of combination therapies that include TAK-659 and other kinase inhibitors. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune disorders. Finally, there is a need for additional preclinical studies to further evaluate the safety and efficacy of TAK-659 in various disease models.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminopropanoic acid ethyl ester to form the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide, which is a key mediator of B-cell receptor signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
properties
Product Name |
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Molecular Formula |
C14H16N4O2S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-15-13(20)11-8-5-3-4-6-10(8)22-14(11)16-12(19)9-7-21-18-17-9/h7H,2-6H2,1H3,(H,15,20)(H,16,19) |
InChI Key |
SOODTGJUNWYDDF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



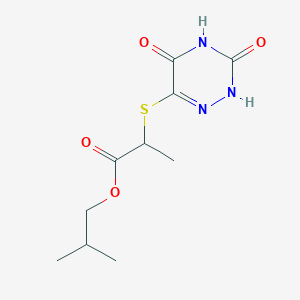
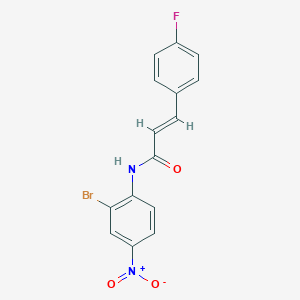
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
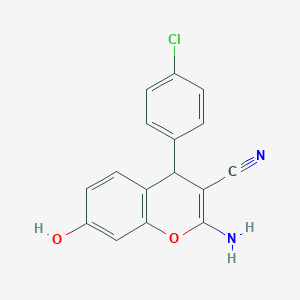
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
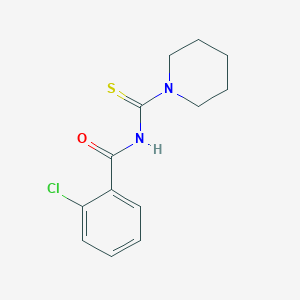
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
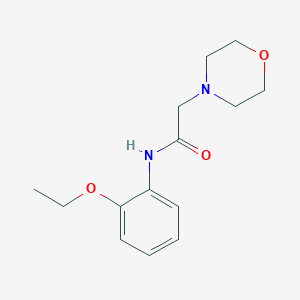
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
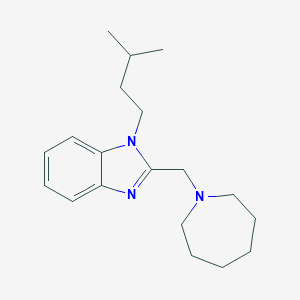
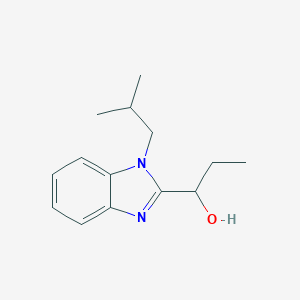
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)